

Application Notes and Protocols: Metabolomics

Analysis of Cells Treated with TVB-3664

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Compound of Interest

Compound Name: TVB-3664

Cat. No.: B611515

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Introduction

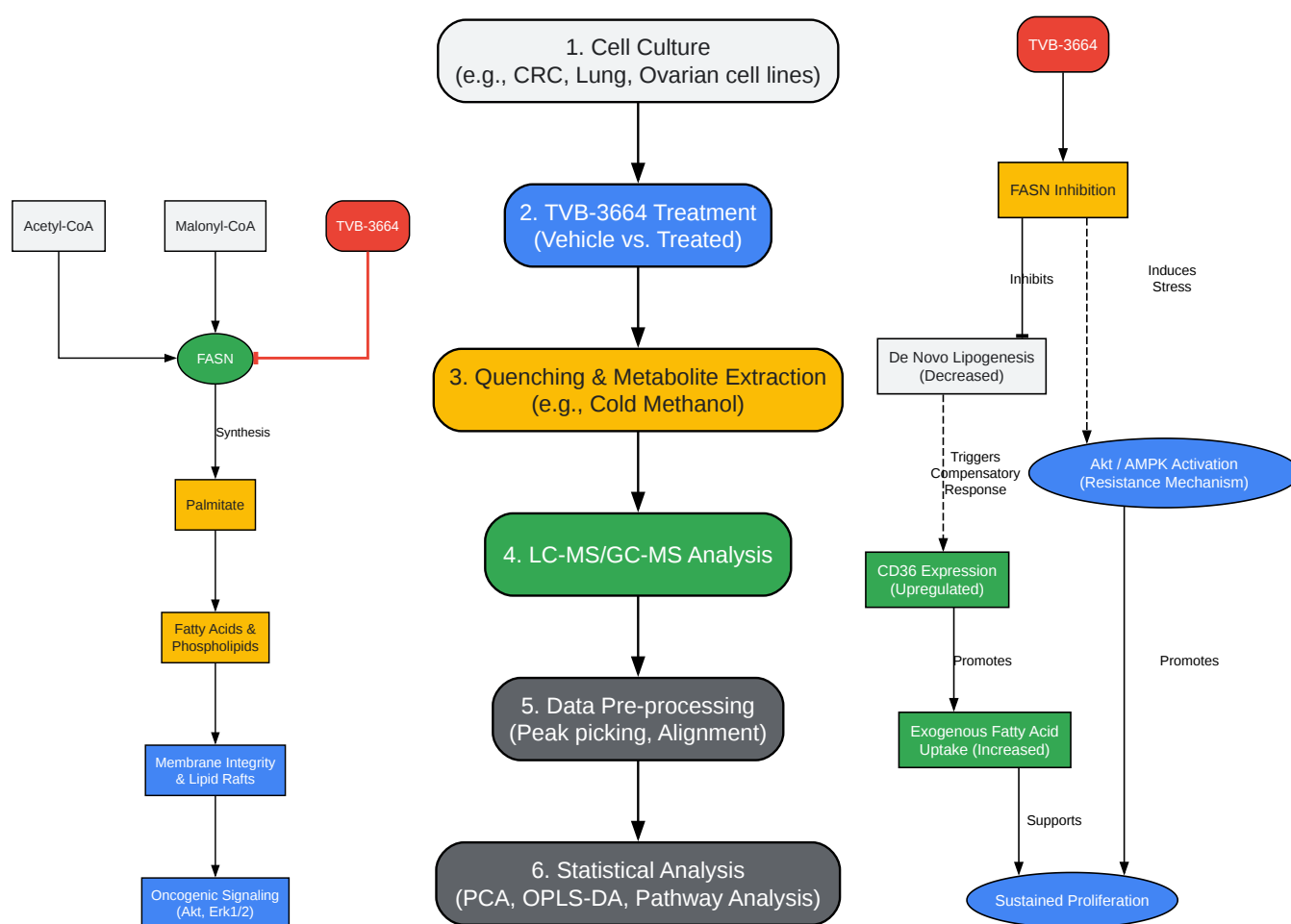
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for synthesizing palmitic acid from acetyl-CoA and malonyl-CoA.[1] In many cancer types, FASN is significantly overexpressed, providing rapidly proliferating cells with the necessary lipids for membrane biosynthesis, energy storage, and the generation of signaling molecules.[2][3][4] This dependency makes FASN an attractive therapeutic target in oncology.[5][6]

TVB-3664 is a potent, selective, and orally bioavailable inhibitor of FASN, with IC₅₀ values in the low nanomolar range for human and mouse cell palmitate synthesis.[7][8][9] By blocking FASN, **TVB-3664** disrupts crucial metabolic and signaling pathways in cancer cells, leading to anti-tumor effects.[4][10][11] Metabolomics, the comprehensive study of small molecule metabolites, is an invaluable tool for elucidating the precise mechanism of action of drugs like **TVB-3664**. [12][13] It provides a detailed snapshot of the biochemical consequences of FASN inhibition, helping to identify biomarkers of response and potential resistance mechanisms.[1][14]

This document provides detailed protocols for the metabolomic analysis of cancer cells treated with **TVB-3664**, summarizes the expected quantitative changes in key metabolites, and illustrates the affected cellular pathways.

Mechanism of Action and Signaling Pathways

TVB-3664 reversibly inhibits the enzymatic activity of FASN, blocking the synthesis of palmitate.[3][7] This primary action has several downstream consequences. The reduction in palmitate and subsequent long-chain fatty acids disrupts the synthesis of complex lipids, such as phospholipids, which are essential for cell membrane integrity.[10] This can alter the structure of lipid rafts, affecting the localization and function of membrane-associated signaling proteins.[4] FASN inhibition by **TVB-3664** has been shown to modulate major oncogenic signaling pathways, including Akt, Erk1/2, and AMPK, and can induce apoptosis.[4][10]



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